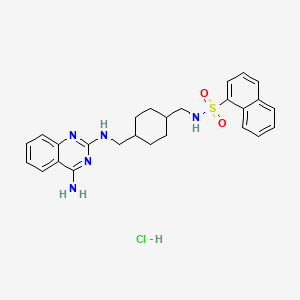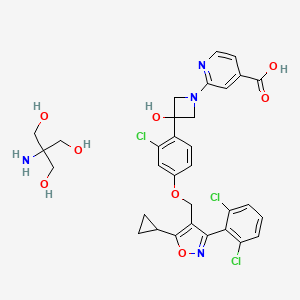
Cilofexor tromethamine
Overview
Description
Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is under investigation in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . It is being developed by the pharmaceutical company Gilead Sciences .
Molecular Structure Analysis
The molecular formula of Cilofexor is C28H22Cl3N3O5 . The molecular weight is 586.85 g/mol . The structure includes a phenyl ring substituted with an azetidine ring .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Cilofexor tromethamine is primarily studied as a nonsteroidal farnesoid X receptor (FXR) agonist. In a study involving healthy participants, cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were characterized. The research indicated that cilofexor follows bi-exponential disposition with exposure increasing in a less-than-dose-proportional manner over a 10 to 300 mg dose range. Importantly, it increased plasma levels of fibroblast growth factor19 (FGF19) and reduced serum bile acid intermediate 7α-hydroxy-4-cholesten-3-one (C4) and bile acids in an exposure-dependent manner (Younis et al., 2022).
Treatment of Primary Sclerosing Cholangitis (PSC)
Cilofexor has been tested for its efficacy in patients with primary sclerosing cholangitis (PSC). A phase II study demonstrated that cilofexor led to significant improvements in liver biochemistries and markers of cholestasis in PSC patients. This study indicated dose-dependent reductions in liver biochemistry, with significant reductions observed in serum alkaline phosphatase, gamma-glutamyl transferase, alanine aminotransferase, and aspartate aminotransferase (Trauner et al., 2019).
Effects in Non-Alcoholic Steatohepatitis (NASH)
Cilofexor has been explored in the context of non-alcoholic steatohepatitis (NASH). A study involving a rat model of NASH showed that cilofexor improved portal hypertension and reduced hepatic fibrosis. The study highlighted cilofexor's potential in decreasing portal pressure and reducing liver fibrosis, indicating its therapeutic promise for NASH (Schwabl et al., 2021).
Discussion on Cilofexor's Efficacy
There has been some discussion regarding cilofexor's efficacy in treating NASH, with letters to the editor in medical journals highlighting both the potential benefits and limitations of cilofexor in clinical application for NASH (Jindal & Sarin, 2020).
Renal Impairment and Pharmacokinetics
A study examining the impact of renal impairment on cilofexor pharmacokinetics found that severe renal impairment does not significantly affect cilofexor exposure. This suggests that cilofexor dosing may not need modification in patients with renal impairments (Weber et al., 2023).
Mechanism of Action
Cilofexor acts as a nonsteroidal farnesoid X receptor (FXR) agonist . FXR is a key regulator of bile acid levels in the liver and intestines. By activating FXR, Cilofexor may help to reduce the accumulation of bile acids in the liver, thereby potentially reducing liver damage and improving symptoms in conditions like NAFLD, NASH, and PSC .
Future Directions
Cilofexor is currently in clinical trials for the treatment of NAFLD, NASH, and PSC . It is being investigated for use alone or in combination with other drugs like firsocostat and selonsertib . The results of these trials will determine the future directions for the use of Cilofexor in treating these conditions.
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTTWVBVUZPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cilofexor tromethamine | |
CAS RN |
2253764-93-9 | |
| Record name | Cilofexor tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CILOFEXOR TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



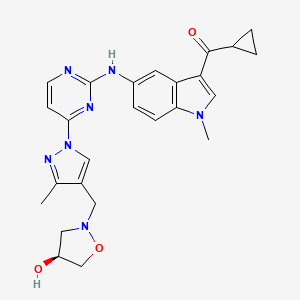

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

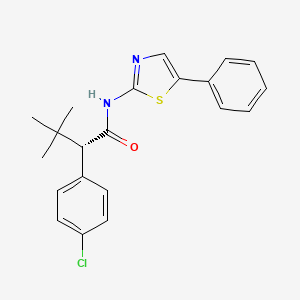

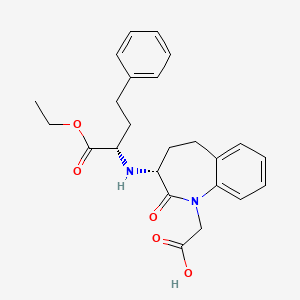
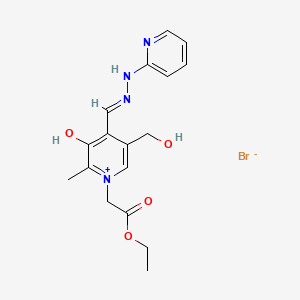

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
